Methyl 2-methyldecanoate
Description
Methyl 2-methyldecanoate is a branched-chain fatty acid methyl ester (FAME) with the chemical formula C₁₂H₂₄O₂. It features a methyl group at the second carbon of the decanoate backbone (Figure 3C, ). This compound is synthesized via alkylation of methyl decanoate (C10 FAME) using methods described by Dickschat et al., followed by structural confirmation via NMR spectroscopy .
Natural Occurrence: this compound is a significant component in marine cyanobacteria Trichodesmium erythraeum blooms, where it exists predominantly in ester-bound forms rather than as free fatty acids . It also occurs in bird preen secretions as part of larger esters (e.g., tridecyl 2-methyldecanoate), contributing to chemical signaling linked to genetic heterozygosity in species like black-legged kittiwakes .
Properties
CAS No. |
29619-64-5 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
methyl 2-methyldecanoate |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-11(2)12(13)14-3/h11H,4-10H2,1-3H3 |
InChI Key |
ZWSMRUGTQTWTII-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C(=O)OC |
Canonical SMILES |
CCCCCCCCC(C)C(=O)OC |
Other CAS No. |
29619-64-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Chain Length and Branching Position
The following table compares methyl 2-methyldecanoate with structurally related FAMEs:
Key Observations :
- Retention Time in GC Analysis: this compound elutes later than its linear counterpart (methyl decanoate) due to increased hydrophobicity from branching. Methyl 2-methyldodecanoate, with a longer chain, shows even higher retention (Figure 4, ).
- Synthetic Accessibility : Shorter-chain derivatives (C10, C12) are synthesized via alkylation of corresponding FAMEs, while longer analogs (C16) require more complex protocols .
Reactivity and Stability
- Hydrolysis: this compound undergoes base hydrolysis to yield 2-methyldecanoic acid. Stereochemical outcomes depend on reaction conditions; hydrolysis at pH 8.0 with CaCl₂ yields (S)-2-methyldecanoic acid with 80% enantiomeric excess, whereas neutral pH conditions result in lower stereoselectivity .
- Esterification: Unlike linear FAMEs, the branched structure of this compound allows esterification with alcohols (e.g., 1-octanol) even in aqueous media, highlighting its unique reactivity .
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